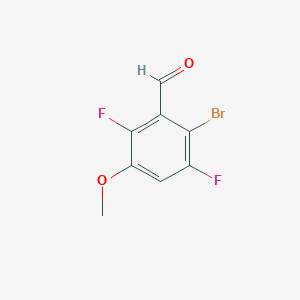

![molecular formula C22H21BrN4O2 B2521133 N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide CAS No. 328540-98-3](/img/structure/B2521133.png)

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

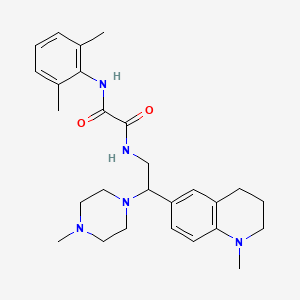

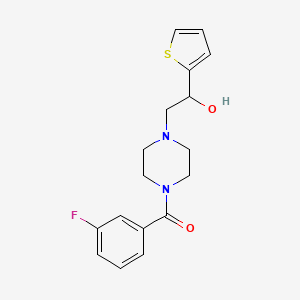

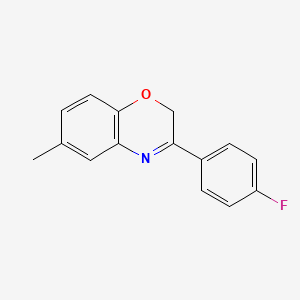

The compound "N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential applications in medicinal chemistry, including their roles as anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes .

Synthesis Analysis

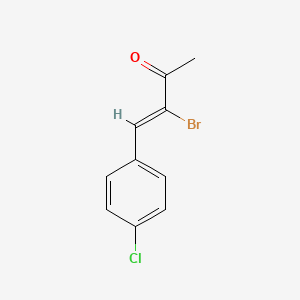

The synthesis of benzamide derivatives often involves the acylation of amino compounds or the condensation of appropriate anhydrides with amines. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives can be achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . Similarly, modifications to the benzamide structure, such as the insertion of a methylene group or hydride reduction, can lead to changes in biological activity .

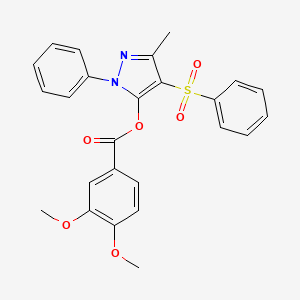

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The substitution pattern on the benzene ring and the nature of the substituents significantly influence the compound's properties and biological activity. For example, the introduction of a bromo substituent and other specific groups can lead to potent inhibitors of enzymes like nicotinamide phosphoribosyltransferase (Nampt) . X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize the structure of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including acylation, alkylation, and complexation with metal ions. The reactivity of the amide group and the presence of other functional groups, such as bromo or amino substituents, dictate the types of reactions these compounds can participate in. For instance, the complexation reactions of benzamide derivatives with metal ions like Ni(II), Cu(II), and Cd(II) have been studied using potentiometric methods . The formation of metal complexes can be confirmed by changes in spectroscopic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can enhance the compound's biological activity and alter its physical properties. For example, the antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been assessed, and certain derivatives have shown significant activity against various fungi and yeast . The stability and reactivity of these compounds can also be influenced by the presence of metal complexes .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

Chemistry and Pharmacology of Novel Synthetic Opioids : Sharma et al. (2018) review the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, highlighting the significant impact of certain compounds on drug markets. Their research emphasizes the importance of international early warning systems in tracking emerging psychoactive substances, including detailed risk assessments and recommendations for pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).

Advanced Oxidation Processes for Drug Degradation : Qutob et al. (2022) discuss the use of advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment, such as acetaminophen. Their review covers degradation pathways, by-products, and the application of computational methods to enhance degradation efficiency, which could be relevant to the environmental management of complex compounds like N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide (Qutob et al., 2022).

properties

IUPAC Name |

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN4O2/c23-17-11-12-19(26-22(29)16-9-5-2-6-10-16)18(13-17)21(25-14-20(28)27-24)15-7-3-1-4-8-15/h1-13,21,25H,14,24H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRQQJABHYNOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)

![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)

![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)